molecular formula C11H13NO4 B3376910 2-[(4-Nitrophenyl)methyl]butanoic acid CAS No. 1248983-13-2

2-[(4-Nitrophenyl)methyl]butanoic acid

Cat. No.: B3376910
CAS No.: 1248983-13-2
M. Wt: 223.22 g/mol
InChI Key: GXXVOCAHIFODMZ-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)methyl]butanoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Nitrophenyl)methyl]butanoic acid typically involves the nitration of a precursor compound. One common method includes the reaction of phenylacetonitrile with ethyl bromide under basic conditions to form 2-phenylbutanoic acid, which is then nitrated to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes, such as the Pd/C-catalyzed hydrogenation of 2-(4-nitrophenyl)butanoic acid within a micropacked-bed reactor . This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Nitrophenyl)methyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: Catalytic hydrogenation can convert the nitro group to an amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions under basic conditions.

Major Products:

    Reduction: Conversion to 2-[(4-aminophenyl)methyl]butanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Nitrophenyl)methyl]butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)methyl]butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Phenylbutanoic acid: Lacks the nitro group, resulting in different chemical reactivity and applications.

    4-Nitrophenylacetic acid: Similar nitro group but different carbon backbone, leading to variations in physical and chemical properties.

This comprehensive overview highlights the significance of 2-[(4-Nitrophenyl)methyl]butanoic acid in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(4-nitrophenyl)methyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-9(11(13)14)7-8-3-5-10(6-4-8)12(15)16/h3-6,9H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXVOCAHIFODMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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